molecular formula C7H10F2O2 B2734005 2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde CAS No. 2490420-61-4

2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde

Cat. No.: B2734005
CAS No.: 2490420-61-4
M. Wt: 164.152
InChI Key: KQMNLAJKNXLWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde is an organic compound characterized by the presence of a difluorocyclobutyl ring and a methoxyacetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde typically involves the functionalization of organic molecules with fluorine substituents. One common approach is the use of ethyl 3,3-difluorocyclobutanecarboxylate as a synthetic intermediate. This intermediate can be further modified through various chemical reactions to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of dichloroketene and tert-butyl or benzyl vinyl ether in the reaction pathway is one such method .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions include 2-(3,3-Difluorocyclobutyl)acetic acid, 2-(3,3-Difluorocyclobutyl)-2-methoxyethanol, and various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde involves its interaction with molecular targets through its functional groups. The difluorocyclobutyl ring can stabilize cationic intermediates, while the methoxyacetaldehyde group can participate in various chemical reactions. These interactions can affect biological pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde is unique due to the combination of the difluorocyclobutyl ring and the methoxyacetaldehyde group, which provides distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

2-(3,3-difluorocyclobutyl)-2-methoxyacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-11-6(4-10)5-2-7(8,9)3-5/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMNLAJKNXLWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C=O)C1CC(C1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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